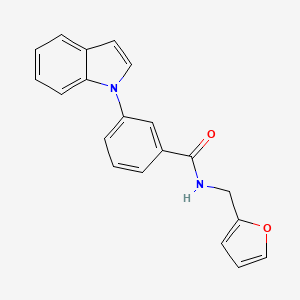![molecular formula C14H20N2O5 B2954333 6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid CAS No. 2155855-98-2](/img/structure/B2954333.png)
6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid is an intriguing synthetic compound known for its unique structural features and multifaceted applications in various fields. It encompasses a pyrrolo[2,1-c][1,4]oxazine core with notable substituents, making it significant in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis generally begins with the formation of the pyrrolo[2,1-c][1,4]oxazine core, which involves cyclization reactions starting from suitable precursors.
Protecting groups like tert-butoxycarbonyl (Boc) are introduced to ensure selectivity and stability of intermediates.
Typical reaction conditions include specific catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Scaling up involves optimizing the synthetic route to ensure cost-effectiveness and environmental compliance.
Industrial production may employ continuous flow reactions and green chemistry principles to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation under suitable conditions, leading to derivatives with potential enhanced biological activity.
Reduction: : Reduction reactions can modify the functional groups, further diversifying its chemical landscape.
Common Reagents and Conditions
Reagents such as oxidizing agents, reducing agents, and nucleophiles are commonly used.
Conditions involve controlled pH, temperature, and specific solvents to guide the reactions to the desired products.
Major Products
The major products depend on the type of reaction and reagents used, ranging from oxidized forms to substituted derivatives with enhanced properties.
Scientific Research Applications
In Chemistry
Used as a building block for the synthesis of more complex molecules.
Investigated for its potential to form novel polymers and materials with unique properties.
In Biology and Medicine
Explored for its biological activities, including potential anticancer, antiviral, and antibacterial effects.
Utilized in drug design due to its ability to interact with various biological targets.
In Industry
Mechanism of Action
The compound exerts its effects through interaction with molecular targets, such as enzymes and receptors. Its structural features allow it to engage in multiple pathways, influencing biochemical processes and potentially leading to therapeutic effects. The exact mechanisms depend on the biological context and specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Compounds with similar pyrrolo[2,1-c][1,4]oxazine cores or functional groups.
Analogous molecules used in medicinal chemistry and material science.
Uniqueness
The presence of the tert-butoxycarbonyl (Boc) group and its specific arrangement offers distinct stability and reactivity.
Compared to similar compounds, it may offer superior performance in certain applications due to its unique chemical properties.
Conclusion
6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid is a versatile compound with promising applications across multiple disciplines. Its synthesis, reactions, and mechanisms provide a rich area for ongoing scientific exploration. Whether in chemistry, biology, or industry, it stands out for its structural complexity and functional potential.
Properties
IUPAC Name |
6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)15-7-9-6-10(12(17)18)11-8-20-5-4-16(9)11/h6H,4-5,7-8H2,1-3H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPBQJKWACYILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C2N1CCOC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
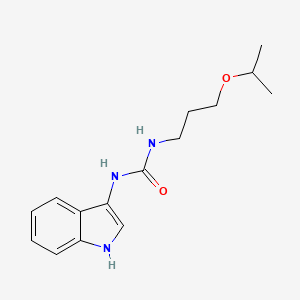
![4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide](/img/structure/B2954255.png)
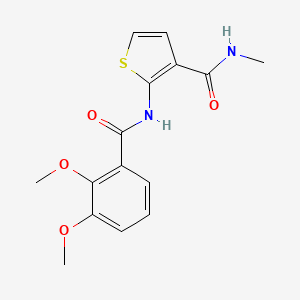
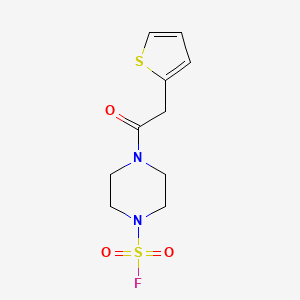
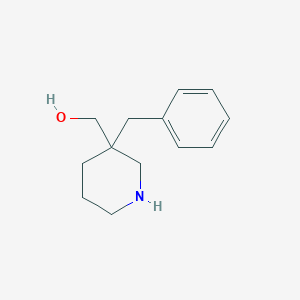
![8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2954261.png)
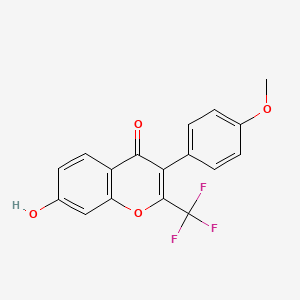
![3,4,5-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2954263.png)
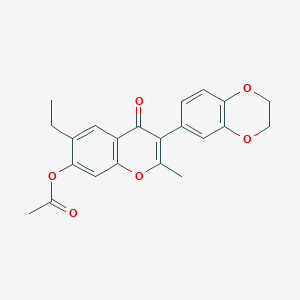
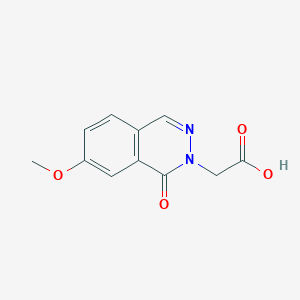
![N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2954267.png)
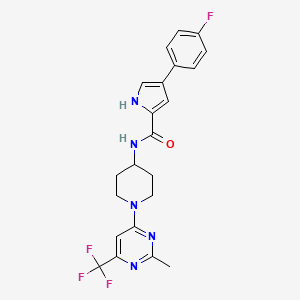
![tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate](/img/new.no-structure.jpg)
